molecular formula C30H26BrN3O6 B2965859 4-(3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid CAS No. 393837-94-0

4-(3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

Cat. No. B2965859
CAS RN: 393837-94-0
M. Wt: 604.457
InChI Key: AVCXMGREMDUJOT-UHFFFAOYSA-N
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Description

4-(3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C30H26BrN3O6 and its molecular weight is 604.457. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Evaluation

  • Antioxidant Efficiency in Lubricating Greases : Synthesized compounds, including derivatives of 4-hydroxyquinolinone, were evaluated for their antioxidant efficiency in lubricating greases. These compounds showed a decrease in total acid number and oxygen pressure, indicating their potential as antioxidants in industrial applications (Hussein, Ismail, & El-Adly, 2016).

  • Mechanism of Action as NMDA Receptor Antagonists : A derivative, identified for its role as an N-methyl-D-aspartate (NMDA) receptor antagonist, demonstrates subunit-selective inhibition, providing insights into novel therapeutic targets for neurological conditions (Acker et al., 2011).

  • Antimicrobial Activity : The synthesis and antimicrobial evaluation of novel 4-hydroxyquinolin-2(1H)-ones and related compounds have demonstrated their potential against various microbial strains, showcasing the broad applicability of these derivatives in addressing infectious diseases (Hassanin & Ibrahim, 2012).

Biological Activities and Applications

  • Antimalarial and Antimicrobial Evaluations : Derivatives of 4-hydroxy-2(1H)-quinolone have shown potent antimalarial activity, surpassing standards in some cases, in addition to exhibiting moderate antimicrobial activity. This highlights their potential as candidates for antimalarial drug development (Sarveswari, Vijayakumar, Siva, & Priya, 2014).

  • Corrosion Inhibition : The application of 8-hydroxyquinoline derivatives as corrosion inhibitors on mild steel in acidic environments was explored, demonstrating the compounds' effectiveness in protecting industrial materials (Rbaa et al., 2018).

  • Photophysical Properties and Molecular Logic Switches : Amino derivatives of pyrazoloquinolines have been studied for their photophysical properties, including solvatochromism and acidochromism, with implications for developing molecular logic switches and photonic materials (Uchacz et al., 2016).

properties

IUPAC Name

4-[5-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-(2,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26BrN3O6/c1-39-19-9-10-20(25(15-19)40-2)24-16-23(33-34(24)26(35)12-13-27(36)37)29-28(17-6-4-3-5-7-17)21-14-18(31)8-11-22(21)32-30(29)38/h3-11,14-15,24H,12-13,16H2,1-2H3,(H,32,38)(H,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVCXMGREMDUJOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2CC(=NN2C(=O)CCC(=O)O)C3=C(C4=C(C=CC(=C4)Br)NC3=O)C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26BrN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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